Pamidronate disodium

Catalog No.
S538582
CAS No.
57248-88-1
M.F
C3H11NNa2O8P2
M. Wt
297.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamidronate disodium

CAS Number

57248-88-1

Product Name

Pamidronate disodium

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

Molecular Formula

C3H11NNa2O8P2

Molecular Weight

297.05 g/mol

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI Key

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Solubility

1.58e+01 g/L

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate, 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid, 1-hydroxy-3-aminopropane-1,1-diphosphonic acid, AHPrBP, amidronate, Amino 1 hydroxypropane 1,1 diphosphonate, amino-1-hydroxypropane-1,1-diphosphonate, aminohydroxypropylidene diphosphonate, aminopropanehydroxydiphosphonate, Aredia, pamidronate, pamidronate calcium, pamidronate disodium, pamidronate monosodium, Pamidronic Acid

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

Application in Bone Substitute Material Development

Field: Biomaterials Chemistry

Summary: Pamidronate disodium has been used in the development of comprehensive therapeutic systems, such as polymer-apatite composites, as a bone substitute material .

Methods: A series of biodegradable and branched copolymer matrices were synthesized for the delivery of bisphosphonate in the bone-deficient area. The copolymers were obtained using a hyperbranched bis-MPA polyester-16-hydroxyl initiator and Sn (Oct) 2, a (co)catalyst of the ring-opening polymerization (ROP) of l, l -lactide (LLA) and ε-caprolactone (CL) .

Results: The synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions showed promising results as a bone substitute material for patients with bone tumors or bone metastasis .

Application in Postmenopausal Osteoporosis Treatment

Field: Drug Delivery and Translational Research

Summary: Disodium pamidronate, a second-generation bisphosphonate, is a potent drug for the treatment of osteoporosis .

Methods: In this research, disodium pamidronate was complexed with phospholipon 90G for the enhancement of permeability and to investigate the phospholipon 90G–tagged pamidronate complex–loaded SNEDDS for oral delivery with promises of enhanced bioavailability and anti-osteoporotic activity .

Results: The developed formulation showed a 37.9% improved bioavailability of pamidronate compared to the marketed tablet. In vivo pharmacokinetic studies suggest a 31.77% increased bone density and significant enhanced bone biomarkers compared to marketed tablets .

Pamidronate disodium is a synthetic compound classified as a bisphosphonate, primarily used in the treatment of bone disorders. It is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate, with the molecular formula C3H9NO7P2Na2C_3H_9NO_7P_2Na_2 and a molecular weight of 279.1 g/mol . The compound appears as a white to practically white powder, highly soluble in water and sodium hydroxide, but only sparingly soluble in dilute acids and practically insoluble in organic solvents .

The principal pharmacological action of pamidronate disodium is the inhibition of bone resorption, which is crucial in conditions characterized by excessive bone loss, such as osteoporosis and malignancy-associated hypercalcemia . The mechanism of action involves its adsorption to hydroxyapatite crystals in bone, thereby blocking the dissolution of these minerals and inhibiting osteoclast activity, which is responsible for bone resorption .

Pamidronate disodium binds to hydroxyapatite crystals in bones, which are targeted by osteoclasts for resorption []. This binding disrupts the resorption process by inhibiting the activity of osteoclasts and promoting their apoptosis (programmed cell death) [].

Typical of bisphosphonates. Its primary reactions involve:

  • Hydrolysis: The compound can react with water, particularly under acidic conditions, leading to the release of phosphonic acid derivatives.
  • Binding to Calcium: Pamidronate disodium forms stable complexes with calcium ions in the bone matrix, which is critical for its therapeutic action .
  • Interaction with Osteoclasts: Upon being taken up by osteoclasts, pamidronate disrupts their function through endocytosis and subsequent release within acidic vesicles, ultimately leading to apoptosis of these cells by inhibiting the mevalonate pathway .

The biological activity of pamidronate disodium is primarily associated with its antiresorptive properties. It effectively reduces bone turnover by:

  • Inhibition of Osteoclast Activity: Pamidronate disodium inhibits osteoclast-mediated bone resorption without significantly affecting bone formation, making it beneficial for treating conditions like osteoporosis and metastatic bone disease .
  • Reduction in Serum Calcium Levels: By preventing excessive bone resorption, pamidronate helps lower serum calcium levels in patients with hypercalcemia due to malignancy .
  • Long Duration of Action: The compound has a long half-life in bone (approximately 300 days), allowing for infrequent dosing regimens .

Pamidronate disodium can be synthesized through several methods:

  • Neutralization Reaction: The synthesis typically involves the neutralization of pamidronic acid with sodium hydroxide to form pamidronate disodium. This process yields a sterile solution suitable for intravenous administration.
  • Lyophilization: The compound may be lyophilized to produce a powder form that can be reconstituted before use. This method enhances stability and shelf-life .
  • Purification Techniques: Following synthesis, various purification techniques such as crystallization or chromatography may be employed to ensure the removal of impurities and achieve the desired purity level.

Pamidronate disodium is utilized in several clinical applications:

  • Treatment of Hypercalcemia: It is particularly effective in managing hypercalcemia associated with malignancies.
  • Bone Metastases Management: It reduces skeletal-related events in patients with metastatic breast cancer and other solid tumors.
  • Osteoporosis Treatment: Used as part of therapy for osteoporosis to reduce fracture risk.
  • Paget's Disease: Effective in managing Paget's disease due to its ability to inhibit excessive bone turnover .

Pamidronate disodium has been studied for its interactions with various drugs and physiological processes:

  • Renal Function: There is a notable risk of renal impairment associated with its use; thus, renal function should be monitored closely during treatment .
  • Electrolyte Levels: Pamidronate can affect serum electrolytes, leading to conditions such as hypophosphatemia and hypomagnesemia .
  • Drug Interactions: Co-administration with loop diuretics does not significantly alter calcium levels but requires caution due to potential renal effects .

Similar Compounds: Comparison

Pamidronate disodium shares similarities with other bisphosphonates but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameUnique Features
AlendronateMore potent oral bisphosphonate; longer half-life
RisedronateHigher affinity for hydroxyapatite; less renal toxicity
Zoledronic AcidMore potent; administered once yearly; greater efficacy

Pamidronate disodium is unique among bisphosphonates due to its specific applications in treating hypercalcemia related to malignancies and its long half-life that allows for less frequent dosing compared to others like alendronate or risedronate.

Physical Description

Solid

XLogP3

-7.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

296.97552887 g/mol

Monoisotopic Mass

296.97552887 g/mol

Heavy Atom Count

16

Melting Point

254-262

UNII

C7S8VWP5DH
8742T8ZQZA

Related CAS

40391-99-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pamidronate is indicated to treat moderate to severe hypercalcemia of malignancy, moderate to severe Paget's disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma.
FDA Label

NCI Cancer Drugs

Drug: Pamidronatedisodium
US Brand Name(s): Aredia
FDA Approval: Yes
Pamidronate disodium is approved to be given with chemotherapy to treat bone damage caused by: Breast cancer that has metastasized (spread) to bone.
Multiple myeloma that has metastasized to bone.
Pamidronate disodium is also approved to treat: Hypercalcemia (high blood levels of calcium ) caused by malignant tumors.
Pamidronate disodium is also being studied in the treatment of other types of cancer.

Pharmacology

Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.

MeSH Pharmacological Classification

Bone Density Conservation Agents

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

57248-88-1

Absorption Distribution and Excretion

In patients with a creatinine clearance >90mL/min, a 90mg intravenous dose reached a Cmax of 1.92±1.08µg/mL, with a Tmax of 4h, and an AUC of 10.2±6.95µg\*h/mL. In patients with a creatinine clearance 61-90mL/min, a 90mg intravenous dose reached a Cmax of 1.86±0.50µg/mL, with a Tmax of 4h, and an AUC of 10.7—3.91µg\*h/mL.[A203264 In patients with a creatinine clearance 30-60mL/min, a 90mg intravenous dose reached a Cmax of 1.84±0.58µg/mL, with a Tmax of 4h, and an AUC of 10.1±3.38µg\*h/mL. In patients with a creatinine clearance <30mL/min, a 90mg intravenous dose reached a Cmax of 1.93±0.53µg/mL, with a Tmax of 4h, and an AUC of 34.0±8.37µg\*h/mL.
Pamidronate is exclusively eliminated in the urine. By 120 hours after administration, 46±16% of the dose has been eliminated in the urine.
The mean total clearance of pamidronate is 107±50mL/min and the mean renal clearance is 49±28mL/min.

Metabolism Metabolites

Pamidronate is not metabolized _in vivo_.
Pamidronate is not metabolized and is exclusively eliminated by renal excretion. Route of Elimination: Pamidronate is not metabolized and is exclusively eliminated by renal excretion. Half Life: The mean ± SD elimination half-life is 28 ± 7 hours

Wikipedia

Pamidronic_acid
Myrcene

Biological Half Life

The mean elimination half life of pamidronate is 28±7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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